![molecular formula C24H26N2O2 B1369482 2-(3,5-Dibenzyloxyphenyl)piperazine CAS No. 65709-43-5](/img/structure/B1369482.png)
2-(3,5-Dibenzyloxyphenyl)piperazine
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as DBZP, has been a subject of recent research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of DBZP is C24H26N2O2. It has a molecular weight of 374.5 g/mol.Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines in 81–91% yields .Physical And Chemical Properties Analysis
DBZP has a density of 1.1±0.1 g/cm3, a boiling point of 560.4±50.0 °C at 760 mmHg, and a flash point of 235.3±19.6 °C .Scientific Research Applications
Radiolabeled Antagonist for PET Studies
2-(3,5-Dibenzyloxyphenyl)piperazine, specifically in the form of [18F]p-MPPF, is used as a radiolabeled antagonist for studying 5-HT1A receptors with positron emission tomography (PET). This research involves the exploration of serotonergic neurotransmission and encompasses aspects such as chemistry, radiochemistry, animal, and human data, toxicity, and metabolism studies (Plenevaux et al., 2000).
Synthesis and Bioactivity of Mannich Bases
New Mannich bases involving 2-(3,5-Dibenzyloxyphenyl)piperazine derivatives have been synthesized, with varying applications such as cytotoxic/anticancer and carbonic anhydrase inhibitory effects. These compounds, including N-methylpiperazine and N-phenylpiperazine derivatives, offer insights into potential therapeutic applications (Gul et al., 2019).
Potential Drug Candidates for Diabetes and Alzheimer's Diseases
Derivatives of 2-(3,5-Dibenzyloxyphenyl)piperazine have been evaluated for their potential as drug candidates for type 2 diabetes and Alzheimer's diseases. Their bioactivity against α-glucosidase, acetylcholinesterase, and butyrylcholinesterase enzymes suggests their relevance in drug discovery and development for these diseases (Abbasi et al., 2018).
HIV-1 Reverse Transcriptase Inhibitors
Bis(heteroaryl)piperazines, including analogues of 2-(3,5-Dibenzyloxyphenyl)piperazine, have been synthesized and evaluated as non-nucleoside inhibitors of the HIV-1 reverse transcriptase enzyme. This research contributes to the development of novel therapeutic agents against HIV-1 (Romero et al., 1994).
Antioxidants for Polypropylene Copolymers
Compounds containing 2-(3,5-Dibenzyloxyphenyl)piperazine moieties have been synthesized and tested for their effectiveness as antioxidants in polypropylene copolymers. This research highlights their potential in enhancing the thermal stability of these materials (Desai et al., 2004).
properties
IUPAC Name |
2-[3,5-bis(phenylmethoxy)phenyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-3-7-19(8-4-1)17-27-22-13-21(24-16-25-11-12-26-24)14-23(15-22)28-18-20-9-5-2-6-10-20/h1-10,13-15,24-26H,11-12,16-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOZVTYHZYBFAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20606700 | |
Record name | 2-[3,5-Bis(benzyloxy)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20606700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dibenzyloxyphenyl)piperazine | |
CAS RN |
65709-43-5 | |
Record name | 2-[3,5-Bis(benzyloxy)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20606700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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